molecular formula C10H15N B088947 4-Phenylbutylamine CAS No. 13214-66-9

4-Phenylbutylamine

Cat. No.: B088947
CAS No.: 13214-66-9
M. Wt: 149.23 g/mol
InChI Key: AGNFWIZBEATIAK-UHFFFAOYSA-N
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Description

4-Phenylbutylamine is an organic compound belonging to the class of phenylalkylamines. It consists of a phenyl group attached to a butylamine chain, specifically at the fourth carbon position. The molecular formula of this compound is C10H15N, and it is known for its aromatic properties due to the presence of the benzene ring .

Mechanism of Action

Target of Action

4-Phenylbutylamine is a small molecule that primarily targets Trypsin-1 in humans . Trypsin-1 is a serine protease involved in the digestion of proteins.

Mode of Action

It is known that this compound acts as a competitive inhibitor of recombinant human liver monoamine oxidase a . This suggests that it may bind to the active site of the enzyme, preventing the binding of the enzyme’s natural substrate.

Result of Action

It has been suggested that this compound may have anti-inflammatory properties . More research is needed to fully understand the implications of these findings.

Biochemical Analysis

Biochemical Properties

4-Phenylbutylamine is known to interact with certain biomolecules. For instance, it is a competitive inhibitor of recombinant human liver monoamine oxidase A . This interaction suggests that this compound may play a role in modulating the activity of this enzyme and influencing biochemical reactions in the body.

Cellular Effects

Given its inhibitory action on monoamine oxidase A, it may influence cell function by modulating the metabolism of monoamines, which are involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as monoamine oxidase A . By competitively inhibiting this enzyme, this compound may alter the metabolism of monoamines and potentially influence gene expression.

Metabolic Pathways

Given its interaction with monoamine oxidase A, it may play a role in the metabolism of monoamines .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylbutylamine can be synthesized through various methods. One common synthetic route involves the reduction of 4-phenylbutyronitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure .

Industrial Production Methods: In industrial settings, this compound is produced using similar reduction methods but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure efficient conversion of 4-phenylbutyronitrile to this compound. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenylbutylamine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Phenylbutylamine is unique due to its specific butyl chain length, which can influence its chemical properties and biological activity. The presence of the butyl chain can affect its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs .

Properties

IUPAC Name

4-phenylbutan-1-amine
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InChI

InChI=1S/C10H15N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNFWIZBEATIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50157371
Record name 4-Phenylbutylamine
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Molecular Weight

149.23 g/mol
Source PubChem
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 4-Phenylbutylamine
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Vapor Pressure

0.03 [mmHg]
Record name 4-Phenylbutylamine
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CAS No.

13214-66-9
Record name Benzenebutanamine
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Record name 4-Phenylbutylamine
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Record name 4-Phenylbutylamine
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Record name 4-phenylbutylamine
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Record name 4-PHENYLBUTYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research shows that 4-Phenylbutylamine can be used as an affinity ligand for the purification of chymotrypsin-like enzymes. [, ] This is achieved through immobilization of this compound on Sepharose, creating an affinity matrix. The aromatic ring of this compound likely interacts with the hydrophobic S1 binding pocket of chymotrypsin-like enzymes, facilitating their selective adsorption. [, ]

A: Interestingly, modification of hen egg-white lysozyme with this compound can enhance the catalytic activity of α-chymotrypsin towards specific p-nitroanilide substrates. [, ] This effect appears to be specific to α-chymotrypsin and certain p-nitroanilide substrates. [, ] The mechanism behind this enhancement is not fully understood, but it is suggested that the this compound moiety might interact with both the enzyme and substrate, facilitating substrate binding or influencing the enzyme's active site. [, ]

A: this compound has the molecular formula C10H15N and a molecular weight of 149.23 g/mol. []

A: The vibrational properties of this compound have been studied using Fourier-transform infrared (FT-IR) and Raman spectroscopy. [] These studies provide insights into the molecule's vibrational modes and can be used for its identification and characterization. [] Additionally, near-infrared spectrophotometry has been used to study the hydrogen bonding interactions of this compound with benzene. [, ]

A: Yes, this compound has been successfully employed for the solvent-free functionalization of multi-walled carbon nanotubes (MWCNTs). [] This method, conducted at elevated temperatures, allows for the covalent attachment of this compound to the MWCNTs. [] The resulting functionalized nanotubes can potentially be used in various applications, such as anchoring metal complexes, nanoparticles, or for the adsorption of metal ions. []

A: While this compound itself might not possess inherent catalytic properties, its use as a ligand for immobilizing enzymes like chymotrypsin can be beneficial in developing heterogeneous catalytic systems. [, ]

A: Density functional theory (DFT) calculations have been utilized to understand the properties and reactivity of this compound derivatives, particularly their nickel complexes. [] These calculations provide insights into the electronic structure and bonding characteristics of these compounds. [] Furthermore, molecular dynamics simulations were employed to analyze the binding affinity and selectivity of this compound derivatives towards σ1 receptors. []

A: Studies on conformationally restricted σ1 receptor antagonists derived from this compound reveal that the length and configuration of the alkyl chain linking the amine to the phenyl ring significantly impact affinity. [] Generally, shorter chains and the (R)-configuration at the chiral center enhance σ1 receptor binding. [] Moreover, substituting the phenylbutyl moiety with a benzylpiperidine group further improves affinity. []

A: The lipophilicity of this compound, an ionizable compound, is pH-dependent. [] Accurate prediction of its lipophilicity profile requires consideration of apparent ion pair partitioning. [] This understanding is crucial for predicting the compound's behavior in different biological environments.

ANone: While specific stability and formulation studies on this compound are limited in the provided research, it is worth noting that amine-containing compounds can be susceptible to oxidation and degradation. Formulation strategies like the use of antioxidants, appropriate packaging, and controlled storage conditions might be necessary to ensure its stability.

A: Gas chromatography coupled with various detectors, including mass spectrometry (GC/MS), flame ionization detection (GC/FID), and nitrogen-phosphorus detection (GC/NPD), are widely used for analyzing this compound and related compounds. [, , , ] These techniques allow for the separation, identification, and quantification of the compound in various matrices, including urine and blood samples. [, , , ]

A: In the 1970s, researchers utilized this compound immobilized on Sepharose for the purification of chymotrypsin enzymes from various species, including moose and elk. [, ] This pioneering work highlighted the compound's utility as an affinity ligand for isolating and studying these enzymes. [, ]

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